molecular formula C19H36O3 B14676723 Methyl 9,12-epoxystearate CAS No. 34724-76-0

Methyl 9,12-epoxystearate

Cat. No.: B14676723
CAS No.: 34724-76-0
M. Wt: 312.5 g/mol
InChI Key: ZHFZJFDHCJYZAM-UHFFFAOYSA-N
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Description

Methyl 9,12-epoxystearate is an organic compound with the molecular formula C19H36O3 It is a methyl ester derivative of epoxidized stearic acid, characterized by the presence of an epoxide group at the 9th and 12th carbon positions of the stearic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 9,12-epoxystearate can be synthesized through the epoxidation of methyl oleate, which is derived from oleic acid. The epoxidation process typically involves the use of peracids such as performic acid or peracetic acid as oxidizing agents. The reaction is carried out under controlled conditions to ensure the selective formation of the epoxide group at the desired positions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of heterogeneous catalysts to enhance the efficiency and selectivity of the epoxidation process. Catalysts such as tungsten-based compounds (e.g., H2WO4) are commonly employed. The reaction is typically conducted in a solvent-free environment or with minimal solvent usage to promote sustainability and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 9,12-epoxystearate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 9,12-epoxystearate has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various organic compounds, including polymers and surfactants.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.

    Industry: It is utilized in the production of bio-based materials, lubricants, and plasticizers

Mechanism of Action

The mechanism of action of methyl 9,12-epoxystearate involves the reactivity of the epoxide group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity underlies many of the compound’s chemical transformations and interactions with other molecules. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its selective synthesis and reactivity make it a valuable compound for various research and industrial purposes .

Properties

CAS No.

34724-76-0

Molecular Formula

C19H36O3

Molecular Weight

312.5 g/mol

IUPAC Name

methyl 8-(5-hexyloxolan-2-yl)octanoate

InChI

InChI=1S/C19H36O3/c1-3-4-5-9-12-17-15-16-18(22-17)13-10-7-6-8-11-14-19(20)21-2/h17-18H,3-16H2,1-2H3

InChI Key

ZHFZJFDHCJYZAM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1CCC(O1)CCCCCCCC(=O)OC

Origin of Product

United States

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